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molecular formula C15H19F2NO2 B3331972 L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-84-1

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Cat. No. B3331972
M. Wt: 283.31 g/mol
InChI Key: FLNXVLGQDJBZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781435B2

Procedure details

2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid methyl ester (1 equiv) is dissolved in THF:water (5:1) and LiOH (1.2 equiv) is added. The reaction is stirred overnight at rt, the solvent is removed, water added, and the pH is adjusted to 7 using 1N hydrochloric acid. The solid is filtered, washed with water and diethyl ether, and dried to afford 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid; Acid derived from diasteromer 1: H1 NMR (400 MHz, CD3OD) 0.99 (t, 3H, J=7.5), 1.48 (m, 2H), 1.82 (m, 3H), 2.36 (m, 1H), 2.65 (m, 1H), 2.95 (m, 2H), 3.28 (s, 1H), 3.42 (m, 1H), 3.74 (m, 1H), 6.80 (m, 2H); (MS m/z 284.3 (M+1). Acid derived from diasteromer 2: H1 NMR (400 MHz, CD3OD) 0.94 (t, 3H, J=7.6), 1.42 (m, 2H), 1.56 (m, 3H), 1.96 (m, 1H), 2.25 (m, 1H), 2.85 (m, 3H), 3.15 (m, 1H), 3.25 (m, 1H), 6.64 (m, 2H); MS m/z 284.2 (M+1).
Name
2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH:4]([NH:8][CH:9]1[CH2:18][CH2:17][C:16]2[C:11](=[C:12]([F:20])[CH:13]=[C:14]([F:19])[CH:15]=2)[CH2:10]1)[CH2:5][CH2:6][CH3:7].[Li+].[OH-]>C1COCC1.O>[F:19][C:14]1[CH:15]=[C:16]2[C:11](=[C:12]([F:20])[CH:13]=1)[CH2:10][CH:9]([NH:8][CH:4]([CH2:5][CH2:6][CH3:7])[C:3]([OH:21])=[O:2])[CH2:18][CH2:17]2 |f:1.2,3.4|

Inputs

Step One
Name
2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCC)NC1CC2=C(C=C(C=C2CC1)F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
water added
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C2CCC(CC2=C(C1)F)NC(C(=O)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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